molecular formula C10H7N3O2 B13217658 2-Amino-4,6-dihydroxyquinoline-3-carbonitrile

2-Amino-4,6-dihydroxyquinoline-3-carbonitrile

Cat. No.: B13217658
M. Wt: 201.18 g/mol
InChI Key: IXTJVKIUGHWZPA-UHFFFAOYSA-N
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Description

2-Amino-4,6-dihydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of amino, hydroxyl, and nitrile functional groups attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dihydroxyquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction (MCR) can be carried out under various conditions, including the use of thiourea dioxide as an efficient, reusable organic catalyst in aqueous media .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often employed to optimize the synthesis process, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dihydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., thiourea dioxide). Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and reaction times.

Major Products Formed

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-Amino-4,6-dihydroxyquinoline-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dihydroxyquinoline-3-carbonitrile varies depending on its application. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective film that prevents corrosion. The adsorption is influenced by the presence of functional groups and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,6-dihydroxyquinoline-3-carbonitrile is unique due to its combination of amino, hydroxyl, and nitrile functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications, from corrosion inhibition to potential pharmacological uses, highlights its significance in scientific research.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

2-amino-6-hydroxy-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H7N3O2/c11-4-7-9(15)6-3-5(14)1-2-8(6)13-10(7)12/h1-3,14H,(H3,12,13,15)

InChI Key

IXTJVKIUGHWZPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C(=C(N2)N)C#N

Origin of Product

United States

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